molecular formula C11H9NO3 B8740436 8-Methoxyisoquinoline-3-carboxylic acid

8-Methoxyisoquinoline-3-carboxylic acid

Cat. No.: B8740436
M. Wt: 203.19 g/mol
InChI Key: OPEUHDFGZSVFQH-UHFFFAOYSA-N
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Description

8-Methoxyisoquinoline-3-carboxylic acid is a versatile chemical scaffold with the molecular formula C 11 H 9 NO 3 and a molecular weight of 203.19 g/mol . This compound features both a methoxy group and a carboxylic acid functional group, which enhances its reactivity and makes it a valuable intermediate in synthetic organic chemistry . While specific biological data for this compound is limited, its isoquinoline-3-carboxylic acid core is a structure of significant interest in medicinal chemistry research. Analogues based on this scaffold are frequently investigated for their potential as key intermediates in the synthesis of more complex molecules with pharmacological activity . Researchers can utilize this compound as a building block for the development of novel bioactive agents. For laboratory handling, this compound requires cold-chain transportation and should be stored at 2-8°C to ensure stability . This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

8-methoxyisoquinoline-3-carboxylic acid

InChI

InChI=1S/C11H9NO3/c1-15-10-4-2-3-7-5-9(11(13)14)12-6-8(7)10/h2-6H,1H3,(H,13,14)

InChI Key

OPEUHDFGZSVFQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC(=NC=C21)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

8-Chloroisoquinoline-3-carboxylic Acid (CID 92133529)

  • Structure : Substitutes methoxy (8-OMe) with chlorine (8-Cl).
  • This substitution may also alter binding affinity in biological systems due to differences in steric and electronic profiles .
  • Molecular Formula: C₁₀H₆ClNO₂ vs. C₁₁H₉NO₃ (8-methoxy derivative).

1-(Cyclopropylmethoxy)isoquinoline-3-carboxylic Acid

  • Structure : Replaces methoxy with a bulkier cyclopropylmethoxy group.
  • Impact : Increased steric hindrance may reduce solubility but enhance selectivity in receptor binding. The cyclopropyl group could also influence metabolic stability .

Methyl 7,8-Dihydroxy-3-isoquinolinecarboxylate (CAS 146515-39-1)

  • Structure : Features dihydroxy groups (7,8-OH) and a methyl ester instead of carboxylic acid.
  • Impact: The ester form reduces polarity, improving membrane permeability but requiring hydrolysis for activation.

Quinoline Derivatives

8-Methylquinoline-3-carboxylic Acid

  • Structure: Quinoline backbone (nitrogen at position 1 vs. isoquinoline’s position 2) with a methyl group at position 6.
  • Impact: The quinoline framework may exhibit distinct electronic properties, affecting π-π stacking interactions. Methyl’s hydrophobicity vs. methoxy’s polarity could influence solubility and bioavailability .

6-Methoxyquinoline-3-carboxylic Acid (CAS 71082-47-8)

  • Structure: Methoxy at position 6 (quinoline) vs. 8 (isoquinoline).
  • For example, the 6-methoxy group in quinoline may align differently with enzyme active sites compared to the 8-methoxy in isoquinoline .

Substitution Patterns and Functional Group Effects

Carboxylic Acid vs. Ester Derivatives

  • Example: Methyl ester of 7,8-dihydroxy-3-isoquinolinecarboxylate (CAS 146515-39-1) vs. free carboxylic acid.
  • Impact : Esters generally exhibit higher lipophilicity, enhancing cellular uptake but requiring enzymatic cleavage for activity. Free carboxylic acids offer immediate ionic interactions but may have reduced membrane permeability .

Halogen vs. Methoxy Substitutents

  • Example: 8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid (CAS 927800-99-5) vs. 8-methoxyisoquinoline-3-carboxylic acid.
  • Impact : Chlorine’s electronegativity increases acidity of adjacent groups, while hydroxy and methyl substituents introduce additional hydrogen-bonding and steric effects, respectively .

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name Substituents Molecular Formula Key Features Reference
This compound 8-OMe, 3-COOH C₁₁H₉NO₃ Electron-donating OMe, polar COOH N/A
8-Chloroisoquinoline-3-carboxylic acid 8-Cl, 3-COOH C₁₀H₆ClNO₂ Electron-withdrawing Cl
6-Methoxyquinoline-3-carboxylic acid 6-OMe (quinoline), 3-COOH C₁₁H₉NO₃ Positional isomerism
Methyl 7,8-dihydroxy-3-isoquinolinecarboxylate 7,8-OH, 3-COOCH₃ C₁₁H₉NO₄ Ester form, dihydroxy groups

Table 2: Functional Group Impact on Properties

Functional Group Example Compound Effect on Properties
Methoxy (-OMe) This compound Increases electron density, enhances solubility via polarity.
Chloro (-Cl) 8-Chloroisoquinoline-3-carboxylic acid Electron-withdrawing, may increase acidity and alter binding interactions.
Ester (-COOCH₃) Methyl 7,8-dihydroxy-3-isoquinolinecarboxylate Reduces polarity, improves lipophilicity and membrane permeability.

Q & A

What are the common synthetic pathways for 8-Methoxyisoquinoline-3-carboxylic acid, and how do reaction conditions influence yield?

Basic
The synthesis typically involves cyclization of precursor amines or nitro derivatives. For example, lactamization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives using polyphosphoric acid (PPA) as a catalyst under thermal conditions (70–80°C, 24–72 hours) is a documented method . Reduction of nitro precursors (e.g., 8-nitro-7-substituted derivatives) precedes cyclization. Solvent choice (e.g., aqueous ethanol) and reaction time critically affect purity and yield.

Advanced
Optimizing substituent positioning (e.g., methoxy groups) requires regioselective functionalization. For instance, introducing methoxy groups via nucleophilic substitution or protecting-group strategies (e.g., using Boc or Fmoc) can minimize side reactions. Thermal stability studies (TGA/DSC) are recommended to assess decomposition risks during prolonged heating .

Which analytical techniques are most effective for characterizing this compound?

Basic
High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is standard for purity assessment (>95% by GC/HPLC) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with methoxy protons resonating at δ 3.8–4.0 ppm and carboxylic acid protons (if present) at δ 10–12 ppm .

Advanced
Mass spectrometry (HRMS or ESI-MS) identifies trace byproducts, such as decarboxylated derivatives. X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives, though solubility challenges may require co-crystallization agents .

How does solvent polarity impact the solubility and reactivity of this compound?

Basic
The compound exhibits limited solubility in nonpolar solvents (e.g., hexane) but dissolves in polar aprotic solvents like DMSO or DMF. Aqueous ethanol (50–70%) is ideal for reactions involving nucleophiles (e.g., amino acids) due to balanced solubility and reactivity .

Advanced
Computational studies (COSMO-RS) predict solubility parameters and solvatochromic effects. Methoxy groups enhance hydrophobicity, requiring solvent mixtures for homogeneous reaction conditions. Solvent choice also influences protonation states of the carboxylic acid group, affecting reaction kinetics .

What strategies address low yields in the coupling of this compound with amino acids?

Advanced
Activation of the carboxylic acid using carbodiimides (e.g., EDC/HOBt) improves coupling efficiency with primary amines. Monitoring pH (e.g., NaHCO₃ buffer) prevents premature protonation of the amino acid nucleophile. Kinetic studies (e.g., in situ FTIR) identify optimal reaction windows to minimize hydrolysis .

How can contradictory spectroscopic data (e.g., NMR shifts) be resolved for derivatives?

Advanced
Variable-temperature NMR (VT-NMR) clarifies dynamic effects like tautomerism. Isotopic labeling (e.g., ¹³C-carboxylic acid) or 2D techniques (HSQC, HMBC) assign overlapping signals. Comparative analysis with structurally analogous compounds (e.g., 7-methoxyindole derivatives) provides reference benchmarks .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Advanced
Quinoline derivatives often target enzymes like topoisomerases or kinases. Assays include:

  • Fluorescence-based inhibition assays (e.g., DNA intercalation studies).
  • Cellular uptake studies (LC-MS quantification) in relevant cell lines.
  • Toxicity profiling (MTT assays) to differentiate therapeutic vs. cytotoxic effects .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced
Docking simulations (AutoDock Vina) using crystal structures of target proteins (e.g., PDB entries) identify binding poses. QSAR models correlate substituent effects (e.g., methoxy position) with activity. MD simulations assess stability of ligand-protein complexes under physiological conditions .

What safety protocols are critical when handling this compound?

Basic
Use nitrile gloves and fume hoods to avoid dermal/ inhalation exposure. Contaminated gloves must be disposed as hazardous waste . For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid drainage contamination .

How can reproducibility issues in synthesis be mitigated?

Advanced
Standardize precursor purification (e.g., recrystallization from ethanol/water). Document reaction parameters (e.g., humidity, stirring rate) rigorously. Use internal standards (e.g., deuterated analogs) in NMR to verify consistency .

What methods enable selective modification of the isoquinoline ring?

Advanced
Electrophilic aromatic substitution (e.g., nitration) at the 5- or 6-position is feasible under controlled acidity. Directed ortho-metalation (DoM) with lithium amides allows regioselective functionalization. Protecting the carboxylic acid as an ester prevents unwanted side reactions .

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